molecular formula C18H30N2O4 B5152827 N,N'-bis(2-methoxyethyl)-1,3-adamantanedicarboxamide

N,N'-bis(2-methoxyethyl)-1,3-adamantanedicarboxamide

Cat. No. B5152827
M. Wt: 338.4 g/mol
InChI Key: YUZYFAVREOXDAO-UHFFFAOYSA-N
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Description

N,N'-bis(2-methoxyethyl)-1,3-adamantanedicarboxamide, also known as Amantadine, is a synthetic tricyclic amine with antiviral and antiparkinsonian properties. It was first approved by the FDA in 1966 for the treatment of influenza A virus infections. Since then, its applications have expanded to include Parkinson's disease, drug-induced extrapyramidal symptoms, and fatigue associated with multiple sclerosis.

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including N1,N3-bis(2-methoxyethyl)adamantane-1,3-dicarboxamide, are important in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The compound plays a significant role in the development of novel methods for the preparation of adamantane derivatives . This includes the exploration of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Thermoresponsive Non-Ionic Polymer

Poly(N,N-bis(2-methoxyethyl)acrylamide), a derivative of N1,N3-bis(2-methoxyethyl)adamantane-1,3-dicarboxamide, is a thermoresponsive non-ionic polymer . It exhibits a lower critical solution temperature (LCST)–type phase transition, making it useful for a plethora of possible “smart” applications .

Synthesis of Coordination Polymers

N1,N3-bis(2-methoxyethyl)adamantane-1,3-dicarboxamide can be used in the synthesis of coordination polymers . These polymers have potential applications in various fields, including catalysis, gas storage, and drug delivery .

properties

IUPAC Name

1-N,3-N-bis(2-methoxyethyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-23-5-3-19-15(21)17-8-13-7-14(9-17)11-18(10-13,12-17)16(22)20-4-6-24-2/h13-14H,3-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZYFAVREOXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3-bis(2-methoxyethyl)adamantane-1,3-dicarboxamide

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